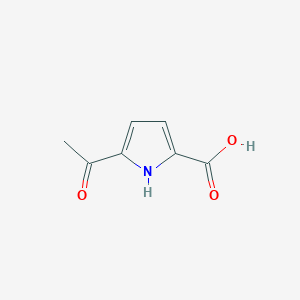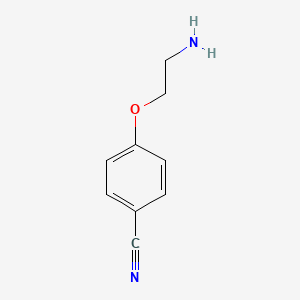![molecular formula C10H12O2 B1279152 [2-(Allyloxy)phenyl]methanol CAS No. 26906-01-4](/img/structure/B1279152.png)
[2-(Allyloxy)phenyl]methanol
Vue d'ensemble
Description
[2-(Allyloxy)phenyl]methanol: is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . It is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a methanol group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mécanisme D'action
Target of Action
The primary targets of [2-(Allyloxy)phenyl]methanol are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Phenolic compounds, which this molecule is a type of, are known to have a wide range of interactions with biological targets . They can induce apoptosis, regulate carcinogen metabolism, and suppress cell adhesion and DNA binding . More research is required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Phenolic compounds in general are known to affect a variety of biochemical pathways, but the specifics for this compound require further investigation .
Result of Action
As a phenolic compound, it may have antioxidant properties and could potentially interact with a variety of cellular targets . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ether Cleavage Method: One common method for synthesizing [2-(Allyloxy)phenyl]methanol involves the cleavage of aromatic methyl ethers using reagents like 2-(diethylamino)ethanethiol.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of advanced organic synthesis techniques, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(Allyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Substitution: This compound can participate in nucleophilic and electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Br2, Cl2) and acids (HCl, HBr) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated phenols, substituted aromatic compounds.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
[2-(Methoxy)phenyl]methanol: Similar structure but with a methoxy group instead of an allyloxy group.
[2-(Ethoxy)phenyl]methanol: Similar structure but with an ethoxy group instead of an allyloxy group.
[2-(Propoxy)phenyl]methanol: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness:
- The presence of the allyloxy group in [2-(Allyloxy)phenyl]methanol imparts unique reactivity and properties compared to its methoxy, ethoxy, and propoxy analogs. This makes it a valuable compound in various chemical reactions and applications.
Propriétés
IUPAC Name |
(2-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,11H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNIXHJCEMKHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456510 | |
| Record name | [2-(Allyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26906-01-4 | |
| Record name | [2-(Allyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


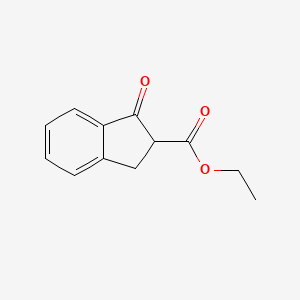

![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)


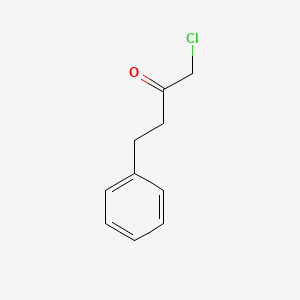
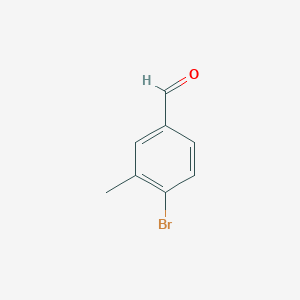
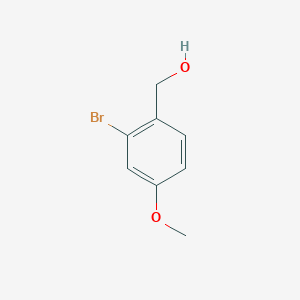
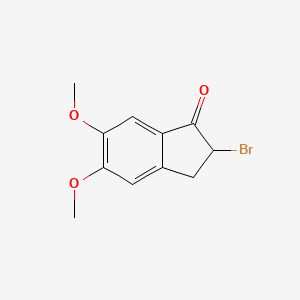
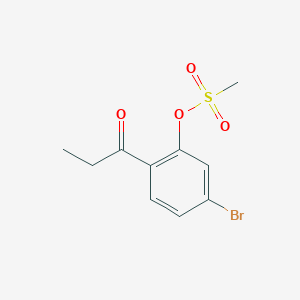

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)
